

4-Cyanopiperidine: A Versatile Synthetic Intermediate for Drug Discovery and Development

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Compound of Interest

Compound Name: **4-Cyanopiperidine**

Cat. No.: **B019701**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a key heterocyclic building block in medicinal chemistry and process development. Its rigid piperidine scaffold, coupled with the versatile reactivity of the nitrile functional group, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent structural motif in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The cyano group serves as a versatile handle for various chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, and addition of organometallic reagents to form ketones. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **4-cyanopiperidine** as a pivotal synthetic intermediate.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of **4-cyanopiperidine** is essential for its safe handling and effective use in synthesis.

Property	Value	Reference(s)
CAS Number	4395-98-6	[1] [2] [3]
Molecular Formula	C ₆ H ₁₀ N ₂	[3] [4]
Molecular Weight	110.16 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid	[4] [5]
Density	0.987 g/mL at 25 °C	[4]
Boiling Point	226.4 °C at 760 mmHg	[1]
Melting Point	~0 °C	[4]
Flash Point	90.7 °C	[1]
Solubility	Soluble in chloroform, ethanol, and ether. Low solubility in water.	[4]
pKa	9.26 ± 0.10	[4]

Safety Summary:

4-Cyanopiperidine is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[\[4\]](#) It is harmful if swallowed, inhaled, or in contact with skin and can cause serious eye irritation.[\[3\]](#) Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

Synthesis of 4-Cyanopiperidine

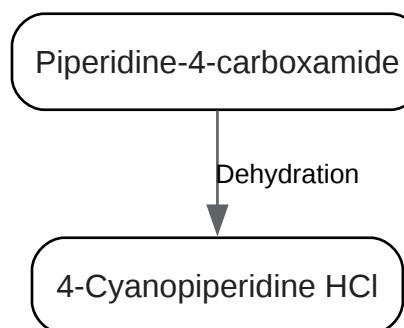
The two primary industrial routes to **4-cyanopiperidine** are the dehydration of piperidine-4-carboxamide and the deprotection of N-Boc-**4-cyanopiperidine**.

Dehydration of Piperidine-4-carboxamide

The most common method for synthesizing **4-cyanopiperidine** is the dehydration of piperidine-4-carboxamide (isonipecotamide). This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[\[6\]](#)[\[7\]](#) The reaction proceeds via the

formation of a Vilsmeier-Haack-type intermediate when a formamide is used as a catalyst with thionyl chloride, leading to high yields of the corresponding hydrochloride salt.[6]

SOCl₂, Dibutylformamide
Toluene, 20 °C, 20 h



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Dehydration of Piperidine-4-carboxamide.

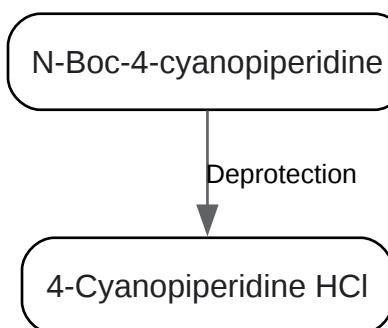
Experimental Protocol: Synthesis of **4-Cyanopiperidine** Hydrochloride[6]

- To a stirred suspension of piperidine-4-carboxamide (10 g, 78 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in n-butyl acetate (50 ml), thionyl chloride (19.5 g, 163 mmol) is slowly added dropwise at 20 °C.
- The reaction mixture is stirred at 20 °C for 20 hours.
- The resulting suspension is filtered, and the filter residue is washed with n-butyl acetate.
- After drying under vacuum, **4-cyanopiperidine** hydrochloride is obtained as a colorless solid.
- Yields ranging from 73% to 86.5% have been reported depending on the specific reaction conditions and solvent used.[8][9]

Deprotection of N-Boc-4-cyanopiperidine

An alternative route involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from commercially available **N-Boc-4-cyanopiperidine**. This method is particularly useful for laboratory-scale syntheses where the starting material is readily accessible.

4M HCl in EtOAc
Room Temperature, 30 min



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Deprotection of N-Boc-4-cyanopiperidine.

Experimental Protocol: Deprotection of N-Boc-4-cyanopiperidine[10]

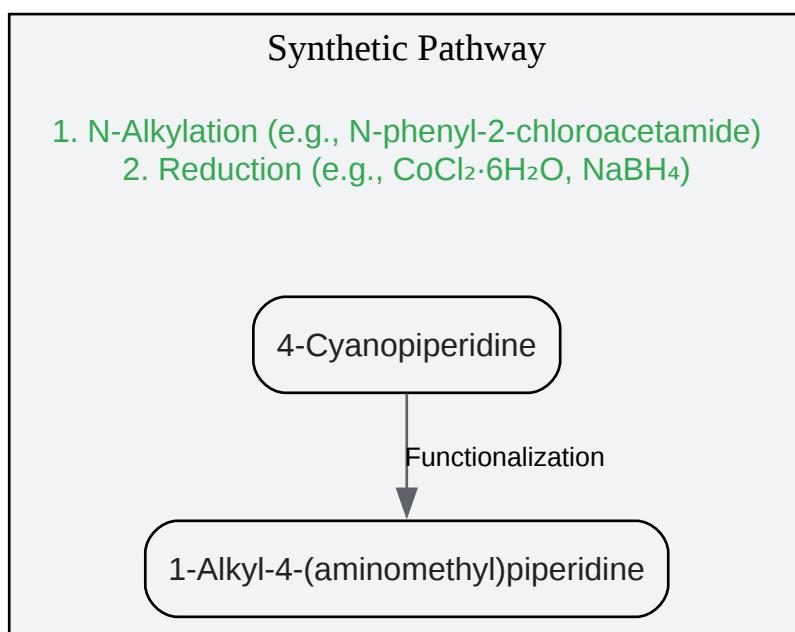
- N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) is dissolved in a 4M solution of HCl in ethyl acetate (20 mL).
- The solution is stirred at room temperature for 30 minutes.
- The reaction mixture is then concentrated under vacuum to yield **4-cyanopiperidine** hydrochloride as a white solid.
- This reaction typically proceeds with a quantitative yield (100%).[10]

Key Reactions and Applications in Synthesis

4-Cyanopiperidine serves as a versatile precursor to a variety of substituted piperidines, which are key components of many pharmaceuticals.

Reduction of the Nitrile Group: Synthesis of 4-(Aminomethyl)piperidine

The reduction of the cyano group to a primary amine is a fundamental transformation, yielding 4-(aminomethyl)piperidine, a crucial building block for several APIs. This reduction can be accomplished using various reducing agents, including lithium aluminum hydride (LAH) or catalytic hydrogenation.



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Synthesis of 1-Alkyl-4-(aminomethyl)piperidine.

Experimental Protocol: Reduction of a **4-Cyanopiperidine** Derivative[2]

- Following N-alkylation of **4-cyanopiperidine**, the resulting N-substituted-**4-cyanopiperidine** is dissolved in a suitable solvent.
- Cobalt(II) chloride hexahydrate and sodium borohydride are added to effect the reduction of the nitrile to the primary amine.
- The reaction yields the corresponding 1-alkyl-4-(aminomethyl)piperidine, which can be further functionalized.

Application in API Synthesis: 4-(Aminomethyl)piperidine and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including cognition enhancers and CCR5 antagonists.[\[11\]](#)[\[12\]](#) While a direct synthesis of Fasoracetam from **4-cyanopiperidine** is not the primary route, the related 4-aminopiperidine scaffold is a common feature in many nootropic agents.[\[13\]](#)

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is readily functionalized via N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents at the 1-position, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

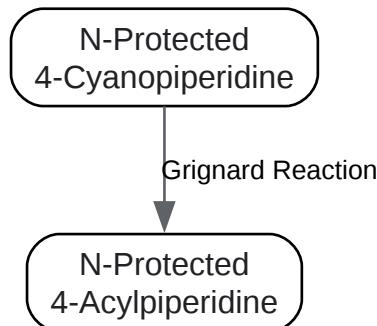
Experimental Protocol: N-Alkylation of **4-Cyanopiperidine**[\[2\]](#)

- A mixture of **4-cyanopiperidine** (1.0 g, 9.1 mmol), an alkylating agent such as N-phenyl-2-chloroacetamide (1.54 g, 9.1 mmol), and anhydrous potassium carbonate (2.5 g, 18.2 mmol) in acetonitrile (30 mL) is heated to reflux (90 °C) under an argon atmosphere for 8 hours.
- After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated to yield the N-alkylated product.

Grignard Addition to the Nitrile

The cyano group can react with Grignard reagents to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This reaction provides a convenient route to 4-acylpiperidines, which are also valuable synthetic intermediates.

1. Grignard Reagent (R-MgX)
2. H_3O^+



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Synthesis of 4-Acylpiperidines via Grignard Reaction.

General Protocol:

- The N-protected **4-cyanopiperidine** is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether).
- The Grignard reagent (e.g., methylmagnesium bromide) is added, and the reaction is stirred.
- The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine, affording the corresponding 4-acylpiperidine.

Application in API Synthesis: 4-Acylpiperidines are precursors to a range of pharmaceuticals, including analgesics. For instance, 1-benzyl-4-acetyl-4-phenylpiperidine, a precursor to certain fentanyl analogs, has been synthesized from 1-benzyl-4-cyano-4-phenylpiperidine using a Grignard reagent.^[14]

Spectroscopic Data

The identity and purity of **4-cyanopiperidine** can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR (of the hydrochloride salt in DMSO-d ₆)	δ (ppm): 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[9]
¹³ C NMR	Typical shifts for piperidine carbons are observed, with the nitrile carbon appearing further downfield.[15][16][17]
FT-IR	A characteristic sharp peak for the C≡N stretch is observed in the range of 2200-2280 cm ⁻¹ .[18][19]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) at m/z 110. The fragmentation pattern shows characteristic losses. Top peaks are often observed at m/z 57 and 56.

Conclusion

4-Cyanopiperidine is a highly valuable and versatile synthetic intermediate in the pharmaceutical industry. Its straightforward synthesis and the rich chemistry of its bifunctional nature—a reactive secondary amine and a convertible nitrile group—provide access to a vast chemical space of piperidine-based compounds. The ability to readily introduce diverse functionalities at both the 1- and 4-positions of the piperidine ring makes it an essential building block for the discovery and development of novel therapeutics. The detailed synthetic protocols and reaction pathways presented in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative medicines.

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